molecular formula C15H18I3NO4 B14665782 3'-Ethoxy-N-propyl-2',4',6'-triiodosuccinanilic acid CAS No. 38188-61-3

3'-Ethoxy-N-propyl-2',4',6'-triiodosuccinanilic acid

Cat. No.: B14665782
CAS No.: 38188-61-3
M. Wt: 657.02 g/mol
InChI Key: XUEMZHIMILOTMY-UHFFFAOYSA-N
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Description

3’-Ethoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid is an organic compound characterized by the presence of three iodine atoms, an ethoxy group, and a propyl group attached to a succinanilic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid typically involves multiple steps, starting with the iodination of succinanilic acid. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at the 2’, 4’, and 6’ positions. Following iodination, the ethoxy and propyl groups are introduced through nucleophilic substitution reactions using ethyl and propyl halides, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3’-Ethoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can remove iodine atoms or reduce other functional groups within the molecule.

    Substitution: The ethoxy and propyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) and sodium propoxide (NaOPr) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction could produce deiodinated derivatives.

Scientific Research Applications

3’-Ethoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its use in diagnostic imaging, particularly in iodine-based contrast agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3’-Ethoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid exerts its effects is primarily through its iodine atoms. These atoms can participate in various biochemical interactions, including binding to proteins and nucleic acids. The compound’s molecular targets and pathways involve iodine’s role in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    3’,4’,5’-Triiodobenzoic acid: Similar in having three iodine atoms but differs in the core structure.

    2’,4’,6’-Triiodophenol: Another triiodinated compound with a different functional group arrangement.

Uniqueness

3’-Ethoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

38188-61-3

Molecular Formula

C15H18I3NO4

Molecular Weight

657.02 g/mol

IUPAC Name

4-(3-ethoxy-2,4,6-triiodo-N-propylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C15H18I3NO4/c1-3-7-19(11(20)5-6-12(21)22)14-9(16)8-10(17)15(13(14)18)23-4-2/h8H,3-7H2,1-2H3,(H,21,22)

InChI Key

XUEMZHIMILOTMY-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=C(C(=C(C=C1I)I)OCC)I)C(=O)CCC(=O)O

Origin of Product

United States

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